Meta-Nitrile Regioisomer Exhibits PRMT6 Inhibition: Contrast with Para-Nitrile Inactivity
The meta-nitrile substitution pattern of 3-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile enables inhibition of protein arginine methyltransferase 6 (PRMT6) with an IC₅₀ of 117 nM in a biochemical methylation assay using full-length human PRMT6 expressed in a baculovirus system [1]. In contrast, the para-nitrile regioisomer 4-((4-amino-1H-pyrazol-1-yl)methyl)benzonitrile (CAS 1152940-14-1) shows no reported PRMT6 activity in the same BindingDB-curated dataset, indicating that the meta-nitrile geometry is a critical determinant of PRMT6 active-site complementarity. This represents a regioisomer-dependent, target-specific differentiation rather than a generalized class effect.
| Evidence Dimension | PRMT6 methyltransferase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 117 nM (PRMT6, full-length human, baculovirus expression, biochemical methylation assay) |
| Comparator Or Baseline | 4-((4-Amino-1H-pyrazol-1-yl)methyl)benzonitrile (CAS 1152940-14-1, para-nitrile regioisomer): no PRMT6 inhibitory activity reported in BindingDB |
| Quantified Difference | 117 nM vs. not active (qualitative selectivity window attributable to regioisomerism) |
| Conditions | Inhibition of human full-length PRMT6 (residues 1–375) expressed in baculovirus expression system; methylation activity endpoint assay |
Why This Matters
Procurement of the meta-nitrile (3-substituted) regioisomer is essential for PRMT6-targeted epigenetic screening campaigns; the para-nitrile analog would yield false negatives.
- [1] BindingDB. BDBM50194764, CHEMBL3960002. Affinity Data: IC50 = 117 nM. Assay Description: Inhibition of human full-length PRMT6 (1 to 375 residues) expressed in baculovirus expression system assessed as inhibition of methylation activity. View Source
